molecular formula C13H14N2O2S B5648329 5-(5-methoxypyridin-3-yl)-N,N-dimethylthiophene-2-carboxamide

5-(5-methoxypyridin-3-yl)-N,N-dimethylthiophene-2-carboxamide

Cat. No. B5648329
M. Wt: 262.33 g/mol
InChI Key: HENQRKGNLRHRTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "5-(5-methoxypyridin-3-yl)-N,N-dimethylthiophene-2-carboxamide" involves several steps including reaction of specific pyridine and thiophene derivatives. For instance, Hirokawa et al. (2000) described the efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, through reactions involving methylamine and sodium methoxide, demonstrating the complexity and regioselectivity required in such syntheses (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

The molecular structure of related compounds often involves detailed analysis through spectroscopic techniques. For example, Chen et al. (2012) conducted structure identification by NMR and MS techniques, providing insights into the molecular architecture that would be relevant for "5-(5-methoxypyridin-3-yl)-N,N-dimethylthiophene-2-carboxamide" as well (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Compounds with similar structural features may undergo various chemical reactions, influencing their chemical properties. For example, synthesis pathways often involve etherification, oximation, and Beckmann rearrangement, as detailed by Chen et al. (2012), which are critical in determining the final compound's reactivity and functionality.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of compounds structurally related to "5-(5-methoxypyridin-3-yl)-N,N-dimethylthiophene-2-carboxamide" would require comprehensive analysis using techniques like X-ray crystallography for accurate determination. Studies like those by Kumara et al. (2018) on novel pyrazole derivatives offer insights into how such properties are examined and reported in scientific literature (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications and limitations of "5-(5-methoxypyridin-3-yl)-N,N-dimethylthiophene-2-carboxamide". Studies like those by Schroeder et al. (2009) on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives highlight the importance of substitution patterns on the compound's chemical properties and potential applications (Schroeder et al., 2009).

properties

IUPAC Name

5-(5-methoxypyridin-3-yl)-N,N-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15(2)13(16)12-5-4-11(18-12)9-6-10(17-3)8-14-7-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENQRKGNLRHRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(S1)C2=CC(=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methoxypyridin-3-YL)-N,N-dimethylthiophene-2-carboxamide

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